5-Propyl-3-p-tolyl-1,2,4-oxadiazole

Overview

Description

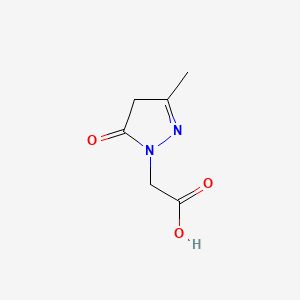

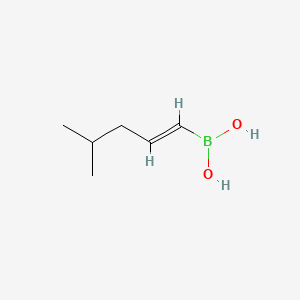

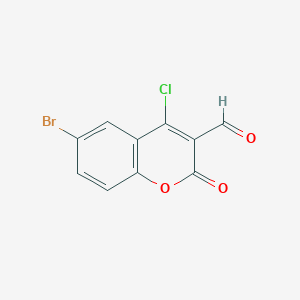

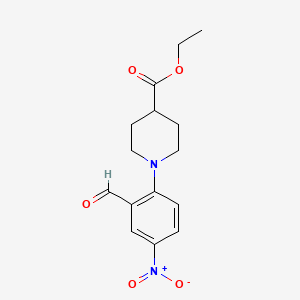

5-Propyl-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic organic compound with the molecular formula C12H14N2O . It belongs to the class of 1,2,4-oxadiazoles.

Molecular Structure Analysis

The molecular weight of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole is 202.3 . The InChI code is 1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 .

Physical And Chemical Properties Analysis

5-Propyl-3-p-tolyl-1,2,4-oxadiazole has a density of 1.1±0.1 g/cm3, a boiling point of 322.3±35.0 °C at 760 mmHg, and a flash point of 142.4±19.9 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .

Scientific Research Applications

Corrosion Inhibition

One study explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. These compounds showed significant protection against corrosion, attributed to their ability to form protective layers on the metal surface, as evidenced by various analytical methods including gravimetric, electrochemical, and SEM analyses (Ammal, Prajila, & Joseph, 2018).

Anticancer Activity

Another study highlighted the anticancer potential of novel indolyl-1,3,4-oxadiazoles. These compounds demonstrated potent cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Kumar, Sundaree, Johnson, & Shah, 2009).

Drug Development

Oxadiazoles, including 1,3,4-oxadiazoles, are noted for their frequent appearance in drug molecules, serving often as bioisosteric replacements for ester and amide functionalities. Their differing regioisomeric forms impact their lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, providing a rationale for their inclusion in drug development (Boström, Hogner, Llinàs, Wellner, & Plowright, 2012).

Apoptosis Induction

Research into the identification of small molecules that induce apoptosis led to the discovery of compounds, including oxadiazole derivatives, that activate caspase-based apoptosis in cancer cells. This chemical genetics approach aids in the identification of potential anticancer drugs and their molecular targets (Cai, Drewe, & Kasibhatla, 2006).

Fungicidal Activity

The synthesis and evaluation of pyridazinone-substituted 1,3,4-oxadiazoles and thiadiazoles revealed their fungicidal activity against wheat leaf rust. A 3D-QSAR study provided insights into the structure-activity relationship, guiding the design of highly active compounds (Zou, Lai, Jin, & Zhang, 2002).

Safety And Hazards

properties

IUPAC Name |

3-(4-methylphenyl)-5-propyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMOYSDZOWQHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NO1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397241 | |

| Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |

CAS RN |

182295-26-7 | |

| Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)

![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)